molecular formula C19H29N3O B4999734 3-[(1-Cyclopentylpyrrolidin-3-YL)methyl]-1-[(4-methylphenyl)methyl]urea

3-[(1-Cyclopentylpyrrolidin-3-YL)methyl]-1-[(4-methylphenyl)methyl]urea

Cat. No.: B4999734
M. Wt: 315.5 g/mol
InChI Key: MIDAJYHOGYGAPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(1-Cyclopentylpyrrolidin-3-YL)methyl]-1-[(4-methylphenyl)methyl]urea is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a cyclopentylpyrrolidine moiety linked to a urea group, which is further connected to a methylphenyl group. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of study in organic chemistry, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1-Cyclopentylpyrrolidin-3-YL)methyl]-1-[(4-methylphenyl)methyl]urea typically involves multi-step organic reactions One common synthetic route starts with the preparation of the cyclopentylpyrrolidine intermediate This can be achieved through the cyclization of appropriate precursors under controlled conditions The intermediate is then reacted with a suitable isocyanate to form the urea linkage

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-[(1-Cyclopentylpyrrolidin-3-YL)methyl]-1-[(4-methylphenyl)methyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or alcohols. Substitution reactions typically result in the replacement of functional groups with the nucleophile used.

Scientific Research Applications

3-[(1-Cyclopentylpyrrolidin-3-YL)methyl]-1-[(4-methylphenyl)methyl]urea has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(1-Cyclopentylpyrrolidin-3-YL)methyl]-1-[(4-methylphenyl)methyl]urea involves its interaction with specific molecular targets. The cyclopentylpyrrolidine moiety may interact with neurotransmitter receptors, modulating their activity. The urea group can form hydrogen bonds with biological molecules, influencing their function. The methylphenyl group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes.

Comparison with Similar Compounds

Similar Compounds

    3-[(4-Substitutedpiperazin-1-yl)methyl]-1H-indole derivatives: These compounds share a similar structural motif and are studied for their biological activity.

    Indazole derivatives: These compounds also feature a nitrogen-containing heterocycle and are known for their diverse biological properties.

Uniqueness

3-[(1-Cyclopentylpyrrolidin-3-YL)methyl]-1-[(4-methylphenyl)methyl]urea is unique due to the combination of its cyclopentylpyrrolidine and methylphenyl groups, which impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

1-[(1-cyclopentylpyrrolidin-3-yl)methyl]-3-[(4-methylphenyl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O/c1-15-6-8-16(9-7-15)12-20-19(23)21-13-17-10-11-22(14-17)18-4-2-3-5-18/h6-9,17-18H,2-5,10-14H2,1H3,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIDAJYHOGYGAPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)NCC2CCN(C2)C3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.